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Cat. No.: B3045117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data and

general methodologies related to the thermodynamic properties of 2,2-Dimethylbutanamide. It

is important to note that specific experimental thermodynamic data for this compound is limited

in publicly accessible databases. The information presented herein is based on computed data

and established principles of thermodynamics for related compounds.

Introduction to 2,2-Dimethylbutanamide
2,2-Dimethylbutanamide, with the molecular formula C₆H₁₃NO, is a primary amide.[1] Amides

are a crucial functional group in organic chemistry and biochemistry, forming the backbone of

proteins.[2][3] The thermodynamic properties of such molecules are fundamental to

understanding their stability, reactivity, and behavior in various systems, which is of particular

interest in fields like drug development and material science.

Computed Physicochemical Properties
While experimental thermodynamic data for 2,2-Dimethylbutanamide is not readily available,

computational methods provide estimations of its physical and chemical properties. These

computed values, sourced from PubChem, offer a preliminary understanding of the molecule's

characteristics.[1]
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Table 1: Computed Physicochemical Properties of 2,2-Dimethylbutanamide

Property Value Source

Molecular Formula C₆H₁₃NO PubChem[1]

Molecular Weight 115.17 g/mol PubChem[1]

IUPAC Name 2,2-dimethylbutanamide PubChem[1]

CAS Number 102014-33-5 PubChem[1]

XLogP3-AA (LogP) 0.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 115.099714038 Da PubChem[1]

Topological Polar Surface Area 43.1 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]

Thermodynamic Data of Structurally Related
Compounds
To provide context and a basis for estimation, the experimental thermodynamic properties of

structurally similar compounds are presented. 2,2-Dimethylbutane (Neohexane) shares the

same carbon skeleton, while 2,2-Dimethylpropanamide (Pivalamide) is a closely related amide.

This data is sourced from the NIST Chemistry WebBook.

Table 2: Thermodynamic Properties of 2,2-Dimethylbutane (Gas Phase)
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Property Value Units
Temperature
(K)

Reference

ΔfH°gas -185.8 ± 1.1 kJ/mol 298.15
Scott D.W.,

1974[4]

S°gas 358.57 ± 2.09 J/molK 298.15
Scott D.W.,

1974[4]

Cp,gas 141.5 ± 0.3 J/molK 298.15
Scott D.W.,

1974[4]

Table 3: Thermodynamic Properties of 2,2-Dimethylpropanamide (Gas Phase)

Property Value Units
Temperature
(K)

Reference

ΔfH°gas -282.3 ± 1.2 kJ/mol 298.15 Not specified[5]

S°gas 355.2 ± 4.2 J/mol*K 298.15 Not specified[5]

General Experimental Protocols for Determining
Thermodynamic Properties of Amides
The determination of thermodynamic properties for a solid amide like 2,2-
Dimethylbutanamide typically involves calorimetric techniques. The following outlines a

general experimental approach.

Synthesis and Purification
The first step is to obtain a highly pure sample of the compound. Amides can be synthesized

through various methods, such as the reaction of a carboxylic acid with an amine, which may

require a dehydrating agent.[2] A common laboratory-scale synthesis is the reaction of an acyl

chloride with an amine.
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A possible synthesis route for 2,2-Dimethylbutanamide.

Purification is critical and is typically achieved through recrystallization or sublimation to ensure

the sample is free of impurities that could affect the thermodynamic measurements.

Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion

(ΔcH°).

Combustion Calorimetry: A precisely weighed sample of the amide is combusted in a bomb

calorimeter in the presence of excess oxygen.

Measurement: The temperature change of the surrounding water bath is measured to

calculate the heat released during combustion.

Calculation: The standard enthalpy of combustion is calculated from the heat released and

the molar mass of the compound.

Hess's Law: The standard enthalpy of formation is then calculated using Hess's Law,

applying the known standard enthalpies of formation for the combustion products (CO₂, H₂O,

and N₂).

Determination of Heat Capacity and Entropy
Adiabatic Heat-Capacity Calorimetry: The heat capacity (Cp) of the substance is measured

as a function of temperature, typically from near absolute zero (using a cryostat) up to a
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desired temperature.

Procedure: A known amount of electrical energy is supplied to the sample, and the resulting

temperature increase is measured under adiabatic conditions.

Calculation of Entropy: The standard molar entropy (S°) at a given temperature (e.g., 298.15

K) is calculated by integrating the heat capacity data from 0 K to that temperature,

accounting for the entropy of any phase transitions.

S°(T) = ∫(Cp/T)dT from 0 to T

Visualization of Workflows and Relationships
Experimental Workflow for Thermodynamic Property
Determination
The following diagram illustrates a generalized workflow for the experimental determination of

the thermodynamic properties of a chemical compound.
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General workflow for determining thermodynamic properties.

Interrelation of Core Thermodynamic Properties
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The fundamental thermodynamic properties are interconnected, as described by the Gibbs free

energy equation.

ΔG = ΔH - TΔS

Gibbs Free Energy (ΔG)

Enthalpy (ΔH)

Contributes to

Entropy (ΔS)

Contributes to

Temperature (T)

Click to download full resolution via product page

Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion
While specific experimental thermodynamic data for 2,2-Dimethylbutanamide remains to be

published in readily accessible sources, this guide provides a framework for understanding its

likely properties and the methodologies required for their determination. The provided

computed data offers a starting point for theoretical considerations, and the data for analogous

compounds can serve as a valuable reference. For definitive thermodynamic values,

experimental determination following the outlined protocols is necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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